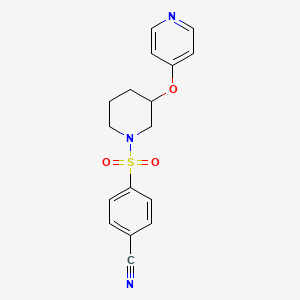

4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound that has garnered significant attention in scientific research due to its intriguing properties. This compound is used in various fields, including drug discovery, organic synthesis, and material science. Its unique structure, which includes a piperidine ring and a pyridine moiety, contributes to its diverse applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Attachment of the Pyridine Moiety: The pyridine moiety is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine intermediate.

Sulfonylation and Cyanation: The final steps involve sulfonylation and cyanation to introduce the sulfonyl and nitrile groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Sulfonamide Cleavage Reactions

The sulfonamide group undergoes cleavage under acidic or basic conditions. For example:

-

Acidic cleavage (e.g., HBr/HCl in acetic acid) breaks the S–N bond, yielding 3-(pyridin-4-yloxy)piperidine and 4-sulfonylbenzonitrile derivatives.

-

Basic cleavage with NaOH or KOH generates sodium sulfinate intermediates, which can be further functionalized.

Key Reaction Pathway :

C17H18N3O3S+HX→C10H14N2O+C7H5NO2SX(X = Br, Cl)

At the Benzonitrile Group

The para-cyano group participates in nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) . For example:

-

Reaction with benzylamine produces 4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)-N-benzylbenzamide.

At the Sulfonyl Group

The sulfonyl group reacts with nucleophiles such as Grignard reagents or organozinc compounds, forming sulfones or thioethers .

Example :

C17H18N3O3S+RMgX→C17H18N3O3SR+MgX2

Oxidation

-

The sulfonyl group is oxidized to sulfonic acid derivatives using KMnO₄ in acidic media.

-

The pyridinyloxy moiety undergoes oxidation to pyridine N-oxide under mild conditions .

Reduction

-

The cyano group is reduced to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd), yielding 4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzylamine.

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyano reduction | LiAlH₄, THF, 0°C → RT | Benzylamine derivative | 72–85 | |

| Sulfonyl oxidation | KMnO₄, H₂SO₄, 80°C | Sulfonic acid derivative | 65 |

Cycloaddition and Cross-Coupling

The compound participates in:

-

Suzuki-Miyaura coupling at the benzonitrile ring with aryl boronic acids, facilitated by Pd(PPh₃)₄ .

-

Click chemistry via the nitrile group, forming tetrazoles under Huisgen conditions .

Solubility and Stability Insights

科学研究应用

Pharmacological Studies

The compound has been investigated for its potential as a metalloproteinase inhibitor , particularly targeting matrix metalloproteinases (MMPs). MMPs are crucial in various physiological processes, including tissue remodeling and wound healing, making them significant in cancer metastasis and inflammatory diseases.

Case Study: Inhibition of MMP12

Research has demonstrated that compounds similar to 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile exhibit potent inhibitory effects on MMP12. This inhibition can lead to therapeutic strategies against diseases characterized by excessive extracellular matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers .

CNS Disorders

The compound's ability to interact with sigma receptors (sigma-1 and sigma-2) suggests its potential role in treating central nervous system (CNS) disorders. These receptors are implicated in neuroprotection and modulation of neurotransmitter systems.

Case Study: Sigma Receptor Modulation

Studies have indicated that compounds with similar structures can modulate sigma receptor activity, influencing neurogenic processes and potentially providing therapeutic avenues for conditions like depression and anxiety .

Anticancer Activity

Preliminary studies have shown that the compound may exhibit anticancer properties through the inhibition of specific cellular pathways involved in tumor growth and survival. Research into its effects on cancer cell lines has yielded promising results.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have reported that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways critical for cancer cell survival .

Data Tables

作用机制

The mechanism of action of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The piperidine and pyridine moieties play crucial roles in binding to specific enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to desired biological effects .

相似化合物的比较

Similar Compounds

4-(Pyrrolidin-1-yl)benzonitrile: This compound shares structural similarities with 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile but contains a pyrrolidine ring instead of a piperidine ring.

Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing heterocycle and are used in various medicinal and synthetic applications.

Uniqueness

This compound stands out due to its combination of a piperidine ring and a pyridine moiety, which imparts unique chemical and biological properties. This structural arrangement enhances its versatility and effectiveness in various applications compared to similar compounds.

生物活性

4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyridine ring, a piperidine moiety, and a sulfonyl group, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key player in cell proliferation and survival pathways linked to cancer progression. Molecular docking studies suggest that it forms hydrogen bonds with critical amino acids in the enzyme's active site, enhancing its inhibitory efficacy .

- Antitumor Activity : Research indicates that similar compounds with pyridine and piperidine structures exhibit significant antitumor effects against various cancer cell lines, including those resistant to conventional therapies. The sulfonamide group enhances the compound's solubility and bioavailability, potentially improving therapeutic outcomes .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar frameworks may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyridine-based compounds demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via the PI3K/Akt signaling pathway.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. This suggests potential for therapeutic use in conditions like Alzheimer's disease.

属性

IUPAC Name |

4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-12-14-3-5-17(6-4-14)24(21,22)20-11-1-2-16(13-20)23-15-7-9-19-10-8-15/h3-10,16H,1-2,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYIPWDTOEQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。